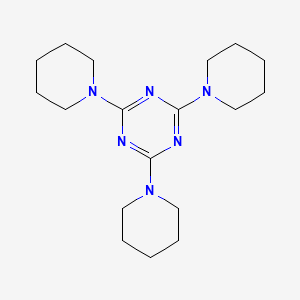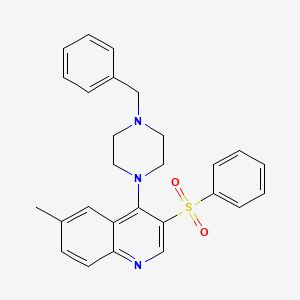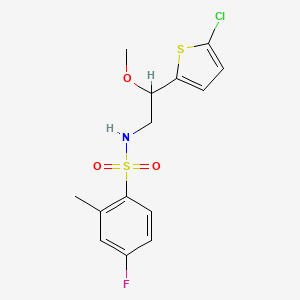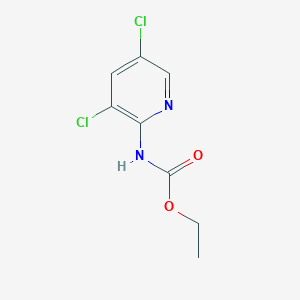
2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms (difluoro), and the amide nitrogen is connected to a piperidine ring, which in turn is connected to a pyrimidine ring. The pyrimidine ring carries a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and pyrimidine rings, the introduction of the fluorine and trifluoromethyl groups, and finally the coupling of these components to form the final compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several aromatic rings (benzene and pyrimidine), a cyclic amine (piperidine), and several fluorine atoms. The exact arrangement of these groups would depend on the specifics of the synthesis .Chemical Reactions Analysis
As an aromatic compound with several functional groups, this compound could participate in a variety of chemical reactions. The presence of the amide group could allow for reactions involving the carbonyl group or the nitrogen atom. The fluorine atoms could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atoms could make the compound more lipophilic, which could influence its solubility and reactivity. The aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
1. Antineoplastic Applications
- Flumatinib Metabolism in Chronic Myelogenous Leukemia : Flumatinib, a tyrosine kinase inhibitor related to 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, has been studied for its metabolism in patients with chronic myelogenous leukemia. The study identified the main metabolic pathways and metabolites of flumatinib, which include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others (Gong, Chen, Deng, & Zhong, 2010).
2. Neurological Disorder Treatment
- KCNQ2/Q3 Potassium Channel Openers for Epilepsy : A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, which are structurally related to 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, were identified for their potential in treating epilepsy and pain. This study highlights the structure-activity relationships leading to these compounds (Amato et al., 2011).
3. Analytical Chemistry Applications
- Capillary Electrophoresis of Related Substances : The compound has been studied in the context of capillary electrophoretic separation, which is essential for quality control in pharmaceutical contexts. This research is significant for understanding the analytical aspects of related compounds (Ye et al., 2012).
4. Diabetes Treatment
- Dipeptidyl Peptidase Inhibitor : The compound has been researched as a dipeptidyl peptidase IV inhibitor, with studies focusing on its metabolism, excretion, and pharmacokinetics in different species, including humans. This is particularly relevant for the treatment of type 2 diabetes (Sharma et al., 2012).
5. GPR119 Agonist for Diabetes and Obesity
- GPR119 Agonist Development : A novel series of compounds, including derivatives of 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, were developed as GPR119 agonists, showing potential for treating diabetes and obesity. The study discusses the design, synthesis, and biological activities of these compounds (Kubo et al., 2021).
6. Antibacterial Applications
- Synthesis and Antibacterial Activity : Compounds including piperidine containing pyrimidine imines, structurally related to the main compound, have been synthesized and screened for their antibacterial activity. This research contributes to the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
7. Anticancer Research
- Synthesis and Antitumor Evaluation : 2,4,6-Trisubstituted pyrimidine derivatives containing a benzothiazole moiety, structurally related to 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, were synthesized and evaluated for antitumor activities against various cancer cells, showing the compound's potential in cancer treatment (Li et al., 2020).
8. Luminescent and Photophysical Properties
- Aggregation Enhanced Emission : Compounds similar to 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide have been studied for their luminescent properties, with potential applications in various photophysical contexts (Srivastava et al., 2017).
9. Positron Emission Tomography (PET) Imaging
- PET Agent Synthesis for Cancer Imaging : Research includes the synthesis of related compounds for use as PET agents, aiming to image specific mutations in cancers, highlighting the compound's potential in diagnostic imaging (Wang et al., 2013).
10. Anti-Angiogenic and DNA Cleavage Studies
- Novel Derivatives for Anti-Angiogenic Activity : A series of novel derivatives of the compound were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, indicating potential in cancer treatment (Kambappa et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F5N4O/c18-10-1-2-12(13(19)7-10)16(27)25-11-3-5-26(6-4-11)15-8-14(17(20,21)22)23-9-24-15/h1-2,7-9,11H,3-6H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLCBDZIZALXDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F5N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2364644.png)




![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2364655.png)




![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2364662.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364663.png)
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)